molecular formula C13H15N7O2S B10985539 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10985539
M. Wt: 333.37 g/mol
InChI Key: DEISHXPHJRLVEJ-UHFFFAOYSA-N
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Description

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core and a thiadiazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The inhibition of this kinase can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combination of the triazolopyridazine and thiadiazole moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H15N7O2S

Molecular Weight

333.37 g/mol

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H15N7O2S/c1-8(2)22-12-6-4-10-17-16-9(20(10)19-12)3-5-11(21)15-13-18-14-7-23-13/h4,6-8H,3,5H2,1-2H3,(H,15,18,21)

InChI Key

DEISHXPHJRLVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NN=CS3)C=C1

Origin of Product

United States

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